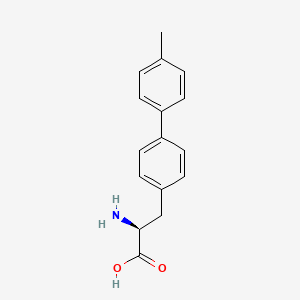

4-(4-Methylphenyl)-L-phenylalanine

Description

BenchChem offers high-quality 4-(4-Methylphenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHWUXHTBOODPJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Methylphenyl)-L-phenylalanine (CAS 1991-87-3): A Technical Guide on Structural Causality and Peptide Engineering

Executive Summary

4-(4-Methylphenyl)-L-phenylalanine (CAS 1991-87-3), commonly referred to as 4-Methyl-L-phenylalanine or p-tolylalanine, is a non-canonical amino acid derivative that has become a cornerstone in modern peptide engineering and medicinal chemistry. By introducing a precise steric and hydrophobic modification at the para-position of the phenyl ring, this building block allows researchers to finely tune structure-activity relationships (SAR), enhance proteolytic stability, and bias G-protein-coupled receptor (GPCR) signaling pathways 1. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic applications in drug discovery, and validated experimental workflows for its incorporation.

Physicochemical Profiling & Structural Causality

The substitution of a hydrogen atom with a methyl group at the para-position of L-phenylalanine fundamentally alters the residue's physicochemical profile:

-

Molecular Identity : C₁₀H₁₃NO₂, MW: 179.23 g/mol 1.

-

Lipophilicity : The addition of the methyl group increases the hydrophobicity of the side chain (LogP ≈ 1.65) compared to native L-phenylalanine 2.

Structural Causality : In peptide design, this increased lipophilicity and slight steric bulk serve two mechanical purposes. First, it enhances the hydrophobic packing within secondary structures (such as α-helices), stabilizing the active conformation of the peptide. Second, the steric hindrance provided by the para-methyl group shields adjacent peptide bonds from enzymatic cleavage by endogenous endopeptidases, directly improving the molecule's pharmacokinetic half-life in vivo 3.

Strategic Applications in Drug Development & SAR

GPCR Biased Signaling Modulation

4-Methyl-L-phenylalanine is highly effective in probing the hydrophobic binding pockets of GPCRs. For example, in the study of the Platelet Thrombin Receptor Proteinase Activated Receptor-4 (PAR4), substituting the C-terminal phenylalanine of the native tethered ligand (AYPGKF-NH₂) with 4-Me-Phe structurally clashes with the deep binding pocket of the receptor 4. This steric alteration prevents the GPCR from adopting its fully active conformation, reducing the efficacy of the peptide and converting it into a partial agonist for both Gq-mediated calcium signaling and β-arrestin recruitment 4.

Antagonist Design in Neuropeptide Receptors

In agricultural and entomological pharmacology, 4-Me-Phe has been utilized to design antagonists for the Manduca sexta allatotropin receptor. Replacing the native Phe residue with 4-methyl-L-phenylalanine helped map the spatial limits of the receptor's hydrophobic core, yielding analogs that successfully antagonize juvenile hormone (JH) biosynthesis 5.

Quantitative Data Presentation

The following table summarizes the pharmacological shift induced by 4-Me-Phe substitution in the PAR4 GPCR model, demonstrating its utility in designing partial agonists.

| Peptide Construct | Modification | Calcium Signaling (EC₅₀) | β-Arrestin-1 Efficacy | β-Arrestin-2 Efficacy | Receptor Phenotype |

| PAR4-AP (Native) | None (Phe⁶) | Reference Standard | 100% | 100% | Full Agonist |

| PAR4-AP (Analogue) | 4-Me-Phe⁶ | 9.4 ± 3.0 µM | 56.4 ± 1.2% | 63.2 ± 1.1% | Partial Agonist |

Data synthesized from PAR4 structure-activity relationship studies [[4]]().

Experimental Workflows: Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-4-Methyl-L-phenylalanine without aggregation-induced truncation.

-

Resin Preparation : Swell Rink Amide AM resin (0.05 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, exposing functional sites to ensure uniform coupling kinetics.

-

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 min).

-

Self-Validation: Measure the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A consistent absorbance plateau validates complete deprotection.

-

-

Amino Acid Activation : Dissolve 5 eq. Fmoc-4-Me-Phe-OH and 5 eq. HATU (0.5 M) in DMF. Add 6 eq. DIPEA [[6]]().

-

Causality: The para-methyl group increases lipophilicity, which can induce localized hydrophobic aggregation on the solid support during chain elongation. HATU is utilized because its uronium structure drives highly efficient, rapid coupling, overcoming aggregation-induced kinetic slowdowns.

-

-

Coupling : Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

-

Self-Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms >99% coupling efficiency (absence of free primary amines). A blue result dictates a mandatory double-couple step.

-

-

Cleavage : Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Protocol 2: In Vitro GPCR Activation Assay (Calcium Mobilization)

Objective: Quantify the partial agonism of the 4-Me-Phe modified peptide.

-

Cell Preparation : Seed HEK293 cells stably expressing the target GPCR in a 96-well black, clear-bottom plate.

-

Dye Loading : Incubate cells with Fluo-4 AM and 2.5 mM Probenecid for 45 mins at 37°C.

-

Causality: Fluo-4 AM is membrane-permeable; intracellular esterases cleave the AM ester, trapping the dye inside the cell where it fluoresces upon binding free Ca²⁺ released via the Gq pathway cascade. Probenecid inhibits multidrug resistance proteins, preventing premature dye efflux.

-

-

Ligand Addition : Inject the 4-Me-Phe modified peptide at varying concentrations (1 nM to 100 µM).

-

Kinetic Measurement : Read fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

-

Self-Validation: Inject Ionomycin (10 µM) post-assay to determine maximal possible fluorescence (

). This calibrates the dynamic range of the assay and ensures the peptide's efficacy is accurately standardized as a percentage of the absolute physiological maximum.

-

Mandatory Visualization

Graphviz diagram of biased GPCR signaling induced by 4-Me-Phe substitution.

References

- Chem-Impex: 4-Methyl-L-phenylalanine Properties and Applications.

- bioRxiv: Molecular Basis for G-protein-Coupled Receptor (GPCR) Activation and Biased Signalling at the Platelet Thrombin Receptor Proteinase Activated Receptor-4 (PAR4).

- PMC (NIH): Discovery of a Manduca sexta Allatotropin Antagonist from a Manduca sexta Allatotropin Receptor Homology Model.

- Google Patents: WO2014099984A1 - Apj receptor agonists and uses thereof.

- Chem960: 1991-87-3(4-Methyl-L-phenylalanine) LogP and Physical Data.

- Google Patents: WO2023118303A1 - Highly stable oxytocin derivatives (SPPS Protocols).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem960.com [chem960.com]

- 3. WO2014099984A1 - Apj receptor agonists and uses thereof - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of a Manduca sexta Allatotropin Antagonist from a Manduca sexta Allatotropin Receptor Homology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023118303A1 - Highly stable oxytocin derivatives - Google Patents [patents.google.com]

p-Methyl-L-phenylalanine chemical structure and properties

This guide provides an in-depth technical analysis of p-Methyl-L-phenylalanine (L-4-MePhe) , a non-canonical amino acid (ncAA) critical for expanding the chemical diversity of proteins and enhancing the pharmacokinetic properties of peptide therapeutics.

Chemical Structure, Synthesis, and Applications in Protein Engineering

Executive Summary

p-Methyl-L-phenylalanine (L-4-MePhe) is a phenylalanine derivative characterized by a methyl group substitution at the para position of the aromatic ring. This modification introduces a subtle but impactful increase in hydrophobicity and steric bulk compared to the native phenylalanine, without altering the fundamental aromatic character.

In drug development , L-4-MePhe is utilized to optimize ligand-receptor binding interactions, often improving potency by filling hydrophobic pockets in target proteins. In chemical biology , it serves as a genetically encoded probe, incorporated into proteins via orthogonal translation systems to study hydrophobic packing and protein stability.

Chemical Identity & Physicochemical Profile

The introduction of the methyl group at the C4 position alters the electronic and steric properties of the phenyl ring. This section summarizes the core physicochemical data required for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | |

| CAS Number | 1991-87-3 | Specific to L-isomer |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 243 – 250 °C | Decomposes |

| Solubility | Water: ~15 g/L (25°C); 1N HCl: Soluble | Slightly less soluble than L-Phe due to hydrophobicity |

| pKa Values | ||

| Optical Rotation | (c=1, 1N HCl) | |

| LogP | ~ -1.2 | More hydrophobic than L-Phe (LogP -1.38) |

Advanced Synthetic Methodologies

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, the Biocatalytic Ammonia Lyase Route is the superior "Expert" methodology. It offers 100% stereoselectivity for the L-isomer and operates under mild, "green" conditions.

Method A: Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

This protocol utilizes Phenylalanine Ammonia Lyase (PAL) (EC 4.3.1.[1][2]24) to catalyze the anti-Markovnikov addition of ammonia to 4-methylcinnamic acid.

Why this method?

-

Stereocontrol: Exclusively yields the L-enantiomer.

-

Scalability: Avoids toxic cyanides used in Strecker synthesis.

-

Self-Validating: Reaction progress is easily monitored by the disappearance of the cinnamic acid UV signature (

).

Experimental Protocol

-

Substrate Preparation: Dissolve 4-methylcinnamic acid (10 mmol) in aqueous ammonia (5 M, pH adjusted to ~10.0). The high ammonia concentration drives the equilibrium toward synthesis.

-

Enzyme Addition: Add PAL enzyme (e.g., from Rhodotorula glutinis or engineered Petroselinum crispum variants). A typical loading is 50–100 units per gram of substrate.

-

Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

-

Checkpoint: Monitor the decrease in absorbance at 290 nm (characteristic of the conjugated alkene in cinnamic acid).

-

-

Termination & Isolation:

-

Acidify the mixture to pH 2.0 using 6 M HCl to precipitate unreacted cinnamic acid.

-

Filter to remove the solid cinnamic acid.

-

Adjust the filtrate pH to the isoelectric point (pI ~5.5) using NaOH.

-

Cool to 4°C to crystallize p-Methyl-L-phenylalanine .

-

-

Purification: Recrystallize from water/ethanol if necessary.

Visualization: Enzymatic Synthesis Pathway

Figure 1: Biocatalytic conversion of 4-methylcinnamic acid to L-4-MePhe using PAL. The reaction is driven by high ammonia concentration.

Genetic Code Expansion & Orthogonal Translation

To incorporate L-4-MePhe into proteins site-specifically, researchers utilize an Orthogonal Translation System (OTS) . This system bypasses the natural genetic code, typically by reassigning the Amber stop codon (UAG).

The Orthogonal Pair

-

Synthetase: An evolved mutant of Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS ).

-

tRNA: An amber suppressor tRNA derived from M. jannaschii (MjtRNA

).

Mechanism of Orthogonality

The MjTyrRS/MjtRNA pair is "orthogonal" in E. coli because:

-

MjTyrRS does not aminoacylate E. coli tRNAs.

-

E. coli synthetases do not aminoacylate MjtRNA

. -

The mutant MjTyrRS is engineered to accept only L-4-MePhe and reject endogenous Tyrosine.

Active Site Engineering

The wild-type MjTyrRS binds Tyrosine via hydrogen bonds (Tyr32, Asp158) and stacking interactions. To accommodate L-4-MePhe:

-

Tyr32

Leu/Phe: Removes the hydrogen bond donor that recognizes the tyrosine -OH group. -

Asp158

Gly/Ala: Removes steric clash and electrostatic repulsion with the hydrophobic methyl group. -

Ile159/Leu162: Mutated to reshape the hydrophobic pocket to fit the para-methyl substituent.

Visualization: Orthogonal Translation Logic

Figure 2: Workflow for the site-specific incorporation of L-4-MePhe using an orthogonal MjTyrRS/tRNA pair.

Applications in Drug Discovery

Peptidomimetics & SAR Studies

In Structure-Activity Relationship (SAR) studies, L-4-MePhe is used to scan phenylalanine residues in bioactive peptides.

-

Hydrophobic Reach: The p-methyl group extends the reach of the side chain by ~2.0 Å, allowing it to probe deeper into hydrophobic binding pockets of receptors (e.g., GPCRs).

-

Proteolytic Stability: The steric bulk of the methyl group can hinder the approach of proteases (like chymotrypsin), thereby increasing the plasma half-life of peptide drugs.

Case Study: GLP-1 Analogs

In the development of GLP-1 receptor agonists (diabetes/obesity), substituting native Phe residues with L-4-MePhe has been explored to enhance receptor affinity by optimizing

Analytical Characterization

To verify the identity and purity of L-4-MePhe, the following analytical standards should be applied.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Retention Time: L-4-MePhe will elute after L-Phenylalanine due to increased hydrophobicity.

NMR Spectroscopy ( H-NMR)

-

Solvent: D₂O + DCl (to ensure solubility).

-

Key Signals:

- 2.30 ppm (s, 3H): Characteristic singlet for the para-methyl group.

- 7.10 - 7.25 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

-

3.10 - 3.30 ppm (m, 2H):

-

4.20 ppm (t, 1H):

References

-

Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

-

Wang, L., & Schultz, P. G. (2001). "Expanding the Genetic Code." Chemical Communications, (1), 1-11. Link

-

Lovelock, S. L., & Turner, N. J. (2014). "Phenylalanine Ammonia Lyase Catalyzed Synthesis of Amino Acids." Angewandte Chemie International Edition, 53(18), 4652-4656. Link

-

Young, T. S., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link

-

PubChem Compound Summary. "4-Methyl-L-phenylalanine."[3][4] National Center for Biotechnology Information. Link

Sources

- 1. WO2015054587A1 - NON-NATURAL AMINO ACID tRNA SYNTHETASES FOR PARA-METHYLAZIDO-L-PHENYLALANINE - Google Patents [patents.google.com]

- 2. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Peptidomimetics: A Technical Guide to L-Phe(4-Me)-OH (4-Methyl-L-phenylalanine)

Executive Summary

Non-canonical amino acids (ncAAs) are foundational to modern peptidomimetic drug design, offering a chemical toolkit to overcome the inherent pharmacokinetic limitations of natural peptides. Among these, L-Phe(4-Me)-OH (L-4-Methylphenylalanine) stands out as a critical structural modifier ([1]). By introducing a single methyl group at the para-position of the phenylalanine aromatic ring, researchers can dramatically alter a peptide's lipophilicity, receptor binding affinity, and proteolytic stability ([2]). This whitepaper provides an in-depth technical analysis of L-Phe(4-Me)-OH, detailing its physicochemical properties, mechanistic advantages in drug design, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

In laboratory and manufacturing settings, this amino acid is encountered in two primary forms: the free amino acid used in biochemical assays, and its Fmoc-protected derivative essential for SPPS ([3]). The addition of the para-methyl group increases the overall molecular weight and shifts the partition coefficient (LogP), directly impacting the molecule's solvation dynamics.

Table 1: Physicochemical Properties of L-Phe(4-Me)-OH and its Fmoc-Derivative

| Property | Free Amino Acid | Fmoc-Protected Derivative |

| Nomenclature | L-Phe(4-Me)-OH | Fmoc-Phe(4-Me)-OH |

| IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid |

| Molecular Formula | C10H13NO2 | C25H23NO4 |

| Molecular Weight | 179.22 g/mol | 401.46 g/mol |

| CAS Number | 1991-87-3 | 199006-54-7 |

| PubChem CID | 151513 | 7129826 |

| Primary Application | Metabolic research, final peptide constituent | Solid-Phase Peptide Synthesis (SPPS) |

(Data synthesized from [4] and[5])

Mechanistic Impact in Drug Design

The substitution of canonical L-Phenylalanine with L-Phe(4-Me)-OH is not merely a structural tweak; it is a calculated pharmacokinetic optimization.

-

Causality of Hydrophobicity: The para-methyl substitution extends the hydrophobic surface area of the aromatic side chain. In target binding, this allows the side chain to insert more deeply into hydrophobic receptor pockets, often increasing binding affinity (

) through enhanced van der Waals interactions ([2]). -

Causality of Steric Shielding: The methyl group introduces localized steric bulk. When positioned near a scissile peptide bond, this bulk physically obstructs the active sites of endopeptidases, thereby conferring resistance to enzymatic degradation and extending the therapeutic half-life in vivo ([5]).

Caption: Logical flow detailing the pharmacokinetic enhancements of L-Phe(4-Me)-OH substitution.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-Phe(4-Me)-OH requires specific protocol adjustments. Because the para-methyl group alters the solubility profile and introduces slight steric hindrance during backbone elongation, standard coupling conditions may lead to incomplete reactions and truncated sequences ([5]).

Self-Validating SPPS Protocol for Fmoc-Phe(4-Me)-OH

Objective: Achieve >99% coupling efficiency of Fmoc-Phe(4-Me)-OH onto a growing peptide chain anchored to a Rink Amide resin.

-

Resin Swelling: Suspend the resin in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling expands the polymer matrix, exposing the reactive amine sites within the resin to ensure uniform reagent accessibility.

-

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

-

Coupling Reaction:

-

Reagents: 4 equivalents of Fmoc-Phe(4-Me)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.

-

Causality: HATU is selected over standard HBTU because its highly reactive uronium structure overcomes the subtle steric hindrance of the modified phenylalanine, driving the acylation to completion.

-

Reaction Time: Agitate for 60–90 minutes at room temperature.

-

-

In-Process Validation (Kaiser Test):

-

Extract a few resin beads and apply ninhydrin, phenol, and potassium cyanide solutions. Heat to 100°C for 3 minutes.

-

Self-Validation Check: If beads remain yellow/colorless, primary amines are fully reacted (proceed to Step 5). If beads turn blue, coupling is incomplete; perform a second coupling cycle before proceeding.

-

-

Capping: Treat with Acetic Anhydride (

) and Pyridine in DMF for 10 minutes.-

Causality: Acetylates any trace unreacted amines, preventing the formation of deletion sequences that are difficult to separate during final HPLC purification.

-

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/

(95:2.5:2.5) for 2 hours to release the peptide and remove side-chain protecting groups.

Caption: Step-by-step Fmoc-SPPS workflow for incorporating Fmoc-Phe(4-Me)-OH into peptide chains.

Analytical Validation

Post-synthesis, the successful incorporation of L-Phe(4-Me)-OH must be analytically verified:

-

RP-HPLC: The peptide containing L-Phe(4-Me)-OH will exhibit a delayed retention time compared to its canonical L-Phe counterpart due to the increased lipophilicity of the para-methyl group.

-

LC-MS: High-resolution mass spectrometry will confirm a mass shift of exactly +14.015 Da (the mass of a

unit replacing a hydrogen atom) relative to the canonical peptide sequence.

References

-

Title: PubChem Compound Summary for CID 151513, (2S)-2-amino-3-(4-methylphenyl)propanoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link][4]

-

Title: PubChem Compound Summary for CID 7129826, Fmoc-4-methyl-L-phenylalanine Source: National Center for Biotechnology Information (NCBI) URL: [Link][3]

Sources

Engineering Peptide Therapeutics: A Comparative Analysis of L-Phenylalanine and 4-Methyl-L-Phenylalanine

As the pharmaceutical landscape shifts from small molecules to complex biologics, peptides occupy a privileged therapeutic middle ground. However, native peptides are inherently limited by rapid enzymatic degradation and poor membrane permeability. To overcome these pharmacokinetic bottlenecks, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern drug design.

This technical guide provides an in-depth mechanistic and practical analysis of the differences between the canonical L-phenylalanine (L-Phe) and its synthetically engineered counterpart, 4-methyl-L-phenylalanine (4-Me-L-Phe or Phe(4-Me)) . By dissecting their structural divergence, we will explore how a single methyl group dictates profound changes in proteolytic stability, receptor pharmacology, and experimental workflows.

Structural and Physicochemical Divergence

At the atomic level, the difference between L-Phe and 4-Me-L-Phe is minimal: the addition of a single methyl group (–CH₃) at the para (4-) position of the aromatic benzyl side chain. Despite this small mass shift (+14.02 Da), the physicochemical consequences are highly significant for protein engineering and drug development[1].

Comparative Physicochemical Profile

| Property | L-Phenylalanine (L-Phe) | 4-Methyl-L-Phenylalanine (4-Me-L-Phe) |

| CAS Number | 63-91-2 | 1991-87-3[1] |

| Molecular Weight | 165.19 g/mol | 179.23 g/mol [1] |

| Side Chain Architecture | Benzyl | 4-Methylbenzyl |

| Fmoc-Derivative MW | 387.43 g/mol | 401.46 g/mol [2] |

| Proteolytic Stability | Low (Rapidly cleaved) | High (Sterically shielded)[] |

| Hydrophobicity (LogP) | Baseline | Increased (Enhances permeability)[4] |

| Receptor Binding | Native affinity | Enhanced via hydrophobic packing[5] |

Mechanistic Causality: Why the Para-Methyl Group Matters

As application scientists, we do not merely substitute amino acids; we engineer molecular interactions. The transition from L-Phe to 4-Me-L-Phe is driven by two primary causal mechanisms:

Proteolytic Shielding and Half-Life Extension

Endogenous peptides, such as oxytocin, are rapidly degraded by pancreatic peptidases in the gastrointestinal tract, often exhibiting a half-life of less than 10 minutes[6]. Proteases like chymotrypsin specifically recognize and cleave adjacent to bulky, hydrophobic aromatic rings (like native L-Phe) by docking them into their S1 specificity pockets.

By substituting L-Phe with 4-Me-L-Phe, we introduce severe steric hindrance. The para-methyl group increases the van der Waals volume of the side chain, causing a physical clash within the protease's S1 pocket. This misalignment prevents the peptide backbone from correctly positioning against the enzyme's catalytic triad, effectively halting hydrolysis and extending the drug's half-life[].

Logical mechanism of proteolytic resistance conferred by 4-Me-L-Phe steric hindrance.

Receptor Pharmacology and Hydrophobic Packing

Beyond stability, the para-methyl group actively modulates pharmacodynamics. In G-protein coupled receptors (GPCRs) with deep hydrophobic binding pockets—such as the APJ receptor or the Oxytocin receptor—the extra methyl group provides additional CH-π or van der Waals contacts. This structural packing increases binding affinity (lowering the

Experimental Workflows & Self-Validating Protocols

Incorporating 4-Me-L-Phe requires specific adjustments to standard protocols due to its altered steric and kinetic profile. The following methodologies are designed as self-validating systems to ensure absolute technical accuracy.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When synthesizing peptides using Fmoc-4-methyl-L-phenylalanine[2], the steric bulk of the side chain can impede the formation of the peptide bond, leading to truncated deletion sequences.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptidyl-resin in Dimethylformamide (DMF) for 20 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF for 2 × 5 minutes to expose the N-terminal amine.

-

Activation & Coupling (Causality Check):

-

Do not use standard HBTU. The bulky para-methyl group requires a highly reactive acylation environment. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupled with DIPEA. The nitrogen atom at the 7-position of HATU's benzotriazole ring exerts a neighboring group effect that accelerates the coupling of sterically hindered ncAAs.

-

React 4 equivalents of Fmoc-Phe(4-Me)-OH, 3.9 eq HATU, and 8 eq DIPEA for an extended time of 60 minutes.

-

-

Washing: Wash thoroughly with DMF (5 × 1 min).

-

Validation Checkpoint (Self-Validating Logic): Prior to full cleavage, withdraw 5 mg of resin. Perform a mini-cleavage (TFA/TIPS/H₂O 95:2.5:2.5) for 1 hour and analyze via LC-MS. A successful coupling is validated only if the target mass shows a precise +14.02 Da shift relative to an L-Phe control. The absence of the

deletion mass confirms the efficacy of the HATU-driven coupling.

Step-by-step SPPS workflow for incorporating Fmoc-Phe(4-Me)-OH into peptide chains.

Protocol B: Genetic Code Expansion (GCE) for Recombinant Expression

For larger biologics, 4-Me-L-Phe can be incorporated into living cells via Stop Codon Suppression (SCS)[7].

Step-by-Step Methodology:

-

Plasmid Co-Transformation: Transform E. coli with a plasmid containing the gene of interest (mutated with a UAG amber stop codon at the target site) and a secondary plasmid encoding an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

-

Media Supplementation (Causality Check): Supplement the expression media with 1–5 mM of 4-Me-L-Phe. Why this concentration? The orthogonal aaRS must outcompete the host's endogenous Release Factor 1 (RF1). Because the para-methyl group alters binding kinetics within the aaRS active site, maintaining a high extracellular concentration drives intracellular uptake and forces the aminoacylation reaction forward via Le Chatelier's principle.

-

Expression Induction: Induce with IPTG/Arabinose and incubate at 30°C for 16 hours.

-

Validation Checkpoint (Self-Validating Logic): Run the lysate on an SDS-PAGE gel alongside a negative control (identical conditions, but without 4-Me-L-Phe in the media). The logic is binary: if the orthogonal system is functional, full-length protein will be visible. In the negative control, translation terminates at the UAG codon, yielding only a truncated fragment. This internal control definitively proves site-specific incorporation[7].

Genetic code expansion pathway for site-specific incorporation of 4-Me-L-Phe.

Advanced Applications in Diagnostics

Beyond therapeutics, the structural stability of the 4-methyl position is leveraged in diagnostic imaging. For instance, in Positron Emission Tomography (PET), radiofluorinated analogues like 4-[¹⁸F]fluoromethyl-L-phenylalanine (4-[¹⁸F]FMLP) are utilized for tumor imaging. Research has demonstrated that placing the fluoromethyl side chain at the 4-position (as opposed to the 2-position) prevents intramolecular interactions with the ammonium function, yielding a highly stable radiotracer with an extended shelf-life[8].

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014099984A1 - Apj receptor agonists and uses thereof - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide on the Role of 4-(4-Methylphenyl)-L-phenylalanine in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics often involves overcoming the inherent limitations of natural peptides, such as poor stability and limited bioavailability. Peptidomimetics, engineered molecules that mimic peptides, offer a promising solution. A key strategy in their design is the incorporation of unnatural amino acids (UAAs). This guide provides an in-depth technical analysis of 4-(4-Methylphenyl)-L-phenylalanine, a significant UAA, detailing its structure, synthesis, and profound impact on the properties of peptidomimetics. We explore its role in enhancing biological activity and stability, supported by experimental insights and protocols, to provide a comprehensive resource for professionals in drug discovery and development.

The Strategic Imperative for Unnatural Amino Acids in Drug Design

Natural peptides, while exhibiting high potency and selectivity, are often poor drug candidates due to their susceptibility to enzymatic degradation and low permeability across biological membranes.[1] The field of peptidomimetics seeks to address these challenges by introducing chemical modifications that preserve the therapeutic action of the peptide while improving its drug-like properties.[2][3]

The incorporation of unnatural amino acids (UAAs) is a powerful and widely adopted strategy in this endeavor.[2][4][][6] UAAs, which are not among the 22 proteinogenic amino acids, offer a vast chemical diversity that can be leveraged to:[2][4]

-

Enhance Metabolic Stability: By introducing sterically bulky or non-natural side chains, UAAs can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[6]

-

Modulate Pharmacokinetics: The physicochemical properties of UAAs can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles, including enhancing oral bioavailability.[2][4]

-

Constrain Conformation: Certain UAAs can introduce conformational rigidity, locking the peptide into its bioactive shape and improving binding affinity and selectivity for its target.[6]

-

Introduce Novel Functionalities: UAAs can carry unique functional groups that can participate in new interactions with the biological target or serve as probes to study biological systems.[2]

4-(4-Methylphenyl)-L-phenylalanine is a prime example of a UAA that has proven to be highly valuable in the design of potent and stable peptidomimetics.[7]

Physicochemical and Structural Profile of 4-(4-Methylphenyl)-L-phenylalanine

The defining characteristic of 4-(4-Methylphenyl)-L-phenylalanine is its extended, biphenyl-like side chain, which imparts several advantageous properties:

-

Increased Hydrophobicity: The addition of the methylphenyl group significantly increases the lipophilicity of the amino acid compared to its natural counterpart, phenylalanine. This enhanced hydrophobicity can facilitate passage through cellular membranes.[7]

-

Steric Shielding: The bulky side chain provides a steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage, a key factor in improving metabolic stability.

-

Conformational Influence: The rigid nature of the biphenyl system can restrict the conformational freedom of the peptide backbone, pre-disposing it to adopt a specific, biologically active conformation. This can lead to enhanced receptor binding and potency.[7]

-

Enhanced Binding Interactions: The extended aromatic system can participate in favorable π-π stacking interactions with aromatic residues within the target's binding pocket, contributing to higher affinity.

Table 1: Comparative Physicochemical Properties

| Property | L-Phenylalanine | 4-(4-Methylphenyl)-L-phenylalanine |

| Molecular Weight ( g/mol ) | 165.19 | 179.23[7] |

| Appearance | White crystalline solid | White to off-white powder[7] |

| Melting Point (°C) | 283 (decomposes) | 243 - 250 (decomposes)[7] |

Synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine for Solid-Phase Peptide Synthesis

The widespread use of any UAA in modern peptide synthesis relies on its availability as an N-terminally protected derivative, typically with the fluorenylmethoxycarbonyl (Fmoc) group for solid-phase peptide synthesis (SPPS).[8] The synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine often employs palladium-catalyzed cross-coupling reactions.

Synthetic Workflow: A Representative Approach

A common strategy involves the Suzuki coupling of a protected L-tyrosine derivative with 4-methylphenylboronic acid. This method is generally efficient and provides good yields of the desired product.

Caption: Synthetic workflow for Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Detailed Experimental Protocol: Suzuki Coupling

This protocol outlines a general procedure for the synthesis of Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Materials:

-

Fmoc-L-tyrosine triflate

-

4-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Standard workup and purification reagents (Ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the Fmoc-L-tyrosine triflate and 4-methylphenylboronic acid in the chosen solvent system.

-

Degassing: Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup to remove the catalyst and inorganic salts.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-4-(4-Methylphenyl)-L-phenylalanine.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be verified by chiral HPLC.

Incorporation into Peptides and Impact on Biological Activity: Case Studies

The true value of 4-(4-Methylphenyl)-L-phenylalanine is demonstrated in its application in the design of bioactive peptidomimetics.

Enhancing Proteolytic Stability

The incorporation of N-methyl amino acids, a related modification, is known to increase resistance to proteolysis.[9] Similarly, the bulky side chain of 4-(4-Methylphenyl)-L-phenylalanine can sterically hinder the action of proteases.

Experimental Workflow: Proteolytic Stability Assay

Caption: Workflow for assessing the proteolytic stability of peptidomimetics.

Modulating Receptor Binding Affinity

The conformational constraints imposed by 4-(4-Methylphenyl)-L-phenylalanine can lead to a more favorable orientation for receptor binding, thereby increasing potency. For instance, in the development of HIV-1 capsid binders, phenylalanine-containing peptidomimetics have shown promise.[10][11] The hydrophobic nature of the phenylalanine side chain is often crucial for binding to hydrophobic pockets in target proteins.[12]

Conclusion and Future Perspectives

4-(4-Methylphenyl)-L-phenylalanine is a powerful building block in the design of advanced peptidomimetics. Its unique structural and physicochemical properties allow for the rational modulation of stability, conformation, and biological activity. As the demand for more effective and drug-like peptide-based therapeutics continues to grow, the strategic use of this and other unnatural amino acids will be at the forefront of innovation in drug discovery. Future research will likely focus on the development of novel synthetic methodologies for UAAs and their application in increasingly complex therapeutic modalities.

References

- American Chemical Society. Illuminating peptide drug discovery via unnatural amino acid incorporation.

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

- Verma, A., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- BOC Sciences. Unnatural Amino Acids in Drug Discovery.

- JPT Peptide Technologies. Unnatural / Unusual Amino Acids.

- de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(6), 85.

- Szewczuk, Z., & Lesner, A. (2013). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments.

- Chem-Impex. 4-Methyl-L-phenylalanine.

- de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. ResearchGate.

- ChemicalBook. 4-Methylphenyl-L-alanine.

- Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(22), 3136-3143.

- Chem-Impex. Fmoc-4-methyl-L-phenylalanine.

- Bio-protocol. Peptide Synthesis.

- Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995.

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6067-6072.

- ACS Publications. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.

- Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PubMed.

- Am Ende, C. W., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. NIH.

- Google Patents. (2003). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.

- Morphy, J. R., & Rankovic, Z. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS.

Sources

- 1. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpt.com [jpt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.org [mdpi.org]

Probing and Engineering Proteins: A Technical Guide to Methyl-Substituted Phenylalanine Analogs

Introduction: Beyond the Canonical 20

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is built upon a 20-amino acid alphabet. While this canonical set provides the diversity necessary for much of life's complexity, it represents only a fraction of the chemical possibilities. The ability to move beyond this limitation and incorporate non-canonical amino acids (ncAAs) into proteins has ushered in a new era of protein engineering and drug discovery.[1][2] This expansion of the genetic code allows for the site-specific installation of novel chemical functionalities, enabling researchers to probe biological systems with unprecedented precision and to design therapeutic proteins with enhanced properties.[3]

Among the most versatile and subtly powerful ncAAs are those bearing methyl-substituted phenyl rings. These analogs of phenylalanine, while structurally similar to their canonical counterpart, introduce minimalistic yet impactful modifications. The addition of a single methyl group—the "magic methyl" in medicinal chemistry—can profoundly influence a protein's structure, dynamics, and function by altering steric bulk, hydrophobicity, and electronic properties.[4] This guide provides an in-depth exploration of these valuable tools, from their fundamental properties and synthesis to their incorporation into proteins and their application in cutting-edge research and development.

The Subtle Power of a Methyl Group: Properties of Phenylalanine Analogs

The strategic placement of a methyl group on the phenylalanine ring—at the ortho (2-), meta (3-), or para (4-) position—imparts distinct physicochemical properties. These alterations, though minor, can be leveraged to fine-tune protein characteristics. The defining feature of phenylalanine is its hydrophobic benzyl side chain, which plays a crucial role in stabilizing protein structures through various interactions.[5]

-

Steric Influence and Rotational Dynamics : A primary effect of methylation is the introduction of steric bulk. This can restrict the rotational freedom (χ angles) of the amino acid side chain, influencing local and global protein conformation.[6][7] For instance, an ortho-methyl group imposes a significant steric clash, which can lock the phenyl ring into a specific orientation. This effect is less pronounced with meta- and para-substitutions. By systematically "methyl-hopping" around the aromatic ring, researchers can use these analogs as sensors to probe the dynamics and packing of a protein's hydrophobic core.[6][7][8]

-

Hydrophobicity and Electronic Effects : The methyl group is electron-donating, which slightly increases the electron density of the aromatic ring.[9] This can subtly alter cation-π or π-π stacking interactions. Furthermore, the addition of a methyl group increases the hydrophobicity of the side chain, which can enhance protein stability or modulate protein-protein interactions.[10][11]

-

The Methyl Group as an NMR Probe : The protons of a methyl group provide a strong, sharp signal in Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Incorporating a methyl-substituted phenylalanine allows for the introduction of a sensitive NMR probe into a specific protein region. This is particularly valuable for studying the structure and dynamics of large proteins, where spectral overlap is a significant challenge.[1][12] Breaking the rotational symmetry of the phenyl ring with a methyl group generates new and insightful Nuclear Overhauser Effect (NOE) contacts, enabling a more precise determination of the ring's orientation and mobility.[6][7][8]

The following table summarizes the key properties of these analogs:

| Amino Acid | Position of Methyl Group | Key Physicochemical Properties | Primary Applications |

| L-Phenylalanine (Phe) | N/A (Canonical) | Aromatic, hydrophobic | Protein structure and function |

| o-Methyl-L-phenylalanine | ortho (2-position) | Increased steric hindrance, restricted ring rotation | Probing steric tolerance in active sites, NMR structural studies |

| m-Methyl-L-phenylalanine | meta (3-position) | Moderate steric effect, altered electronic distribution | Fine-tuning protein interactions, NMR dynamic studies |

| p-Methyl-L-phenylalanine | para (4-position) | Minimal steric hindrance, increased hydrophobicity | Enhancing protein stability, serving as a subtle structural probe |

Site-Specific Incorporation: The Amber Suppression Workflow

The most prevalent method for site-specifically incorporating ncAAs into proteins in both prokaryotic and eukaryotic systems is nonsense suppression, particularly amber (UAG) codon suppression.[13][14] This powerful technique relies on hijacking the cell's translational machinery with an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[12][15]

The core principle is to reassign a stop codon, which normally signals the termination of protein synthesis, to encode the desired ncAA.[14] An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively charged onto the suppressor tRNA and that the suppressor tRNA is not recognized by any of the host's synthetases.[10][15]

The workflow involves several key steps:

-

Engineering the Orthogonal Pair : A suitable aaRS/tRNA pair is chosen from a different domain of life (e.g., an archaeal pair for use in E. coli). The amino acid binding pocket of the aaRS is then mutated through directed evolution or rational design to specifically recognize the methyl-substituted phenylalanine analog over any of the 20 canonical amino acids.[15][16][17]

-

Gene Design : The gene for the protein of interest is mutated to introduce an amber (TAG) codon at the desired site of ncAA incorporation.

-

Transformation and Expression : The genes for the engineered aaRS, the suppressor tRNA, and the target protein are introduced into the host organism (e.g., E. coli).

-

Culturing and Induction : The cells are cultured in a medium supplemented with the methyl-substituted phenylalanine ncAA. Upon induction, the cells express the orthogonal components and the target protein. The engineered aaRS charges the suppressor tRNA with the ncAA, and this complex recognizes the UAG codon, inserting the ncAA into the growing polypeptide chain.

Sources

- 1. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Effect of methyl substitution on protein tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. nmr-bio.com [nmr-bio.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Methyl-L-phenylalanine in Aqueous and Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the solubility characteristics of 4-Methyl-L-phenylalanine, a crucial parameter for its application in pharmaceutical development, peptide synthesis, and biochemical research. Due to the limited availability of direct experimental data for this specific amino acid derivative, this document establishes a foundational understanding by integrating known values with a comparative analysis of its parent compound, L-phenylalanine. This approach allows for informed predictions and guides experimental design.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. It directly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For non-natural amino acids like 4-Methyl-L-phenylalanine, which are incorporated into peptides and other therapeutics to enhance properties such as metabolic stability and binding affinity, a thorough understanding of their solubility is paramount for successful application.

4-Methyl-L-phenylalanine is an analog of L-phenylalanine, featuring a methyl group at the para-position of the phenyl ring. This seemingly minor modification can significantly alter its physicochemical properties, including its solubility in both aqueous and organic media.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental physicochemical properties of 4-Methyl-L-phenylalanine and its parent compound, L-phenylalanine, provides a basis for interpreting their solubility behavior.

| Property | 4-Methyl-L-phenylalanine | L-Phenylalanine | Rationale for Impact on Solubility |

| Molecular Weight ( g/mol ) | 179.22 | 165.19 | A slight increase in mass and size can influence crystal lattice energy. |

| Aqueous Solubility (25°C) | Sparingly soluble (0.014 g/L)[1] | 26.9 g/L[2] | The methyl group significantly reduces aqueous solubility. |

| Predicted pKa | 2.23 (acidic) | 1.83 (acidic), 9.13 (basic) | The pKa of the carboxylic acid and amino groups dictate the ionization state and thus solubility at different pH values. |

| Predicted XLogP3 | -1.2 | -1.5 | This value suggests 4-Methyl-L-phenylalanine is slightly more lipophilic than L-phenylalanine, which is consistent with its lower aqueous solubility. |

Aqueous Solubility: The Impact of Structure and Environment

The solubility of amino acids in water is governed by a delicate balance between the hydrophilic interactions of the amino and carboxyl groups and the hydrophobic nature of the side chain.

The Effect of the 4-Methyl Group

The most striking observation is the dramatically lower aqueous solubility of 4-Methyl-L-phenylalanine (0.014 g/L) compared to L-phenylalanine (26.9 g/L) at 25°C.[1][2] This difference of over three orders of magnitude can be primarily attributed to the introduction of the methyl group on the phenyl ring. This addition increases the hydrophobicity of the side chain, leading to less favorable interactions with polar water molecules and a stronger propensity to self-associate and remain in the solid state.

Influence of Temperature

Table of L-Phenylalanine Aqueous Solubility at Various Temperatures:

| Temperature (°C) | Solubility (g/L) |

| 0 | 19.8[2] |

| 25 | 26.9[2] |

| 50 | 44.3[2] |

| 75 | 66.2[2] |

| 100 | 99.0[2] |

Researchers working with 4-Methyl-L-phenylalanine should anticipate a positive correlation between temperature and aqueous solubility, although the absolute solubility will remain significantly lower than that of L-phenylalanine.

Influence of pH

The solubility of amino acids is highly dependent on the pH of the aqueous solution. As zwitterionic molecules, they exhibit their lowest solubility at their isoelectric point (pI) and become more soluble in acidic or basic conditions due to the formation of charged species.

For L-phenylalanine, the pH of a saturated aqueous solution is between 5.3 and 6.3.[5] Its solubility increases significantly as the pH moves away from this range. Given the predicted acidic pKa of 2.23 for 4-Methyl-L-phenylalanine, its isoelectric point is expected to be in the neutral pH range, similar to L-phenylalanine. Therefore, a similar pH-dependent solubility profile is anticipated, with minimum solubility around neutral pH and increased solubility in acidic (pH < 4) and basic (pH > 8) solutions.

Solubility in Organic Solvents: A Comparative Perspective

The solubility of amino acids in organic solvents is generally much lower than in water, a trend that is expected to hold for 4-Methyl-L-phenylalanine. The polarity of the organic solvent plays a crucial role.

Qualitative and Quantitative Solubility of L-Phenylalanine in Various Solvents:

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Practically insoluble to very slightly soluble[1][2] |

| Methanol | Very slightly soluble[2] |

| Formic Acid | Freely soluble[5] |

| Dilute Mineral Acids | Soluble[5] |

| Dilute Alkali Hydroxide Solutions | Soluble |

| Ethyl Ether | Insoluble[1] |

| Benzene | Insoluble[1] |

| Dimethylsulfoxide (DMSO) | Data suggests some solubility[6] |

| N,N-dimethylformamide (DMF) | Data suggests some solubility[6] |

| Acetonitrile | Data suggests low solubility[6] |

| Acetone | Data suggests low solubility[6] |

| 1,4-Dioxane | Data suggests low solubility[6] |

Based on the increased lipophilicity of 4-Methyl-L-phenylalanine, it is plausible that its solubility in polar aprotic solvents like DMSO and DMF might be slightly enhanced compared to L-phenylalanine. Conversely, its solubility in highly polar protic solvents like methanol and ethanol is expected to remain very low. The zwitterionic nature of the amino acid backbone significantly limits its solubility in non-polar organic solvents.

Experimental Determination of Solubility: A Standard Protocol

For researchers requiring precise solubility data for 4-Methyl-L-phenylalanine in specific solvent systems, the following isothermal shake-flask method is a reliable and widely accepted protocol.

Materials and Equipment

-

4-Methyl-L-phenylalanine (solid)

-

Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid 4-Methyl-L-phenylalanine to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in an isothermal shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of 4-Methyl-L-phenylalanine of known concentrations.

-

Analyze the standards and the filtered sample by a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-Methyl-L-phenylalanine in the sample from the calibration curve.

-

-

Calculation: The determined concentration represents the solubility of 4-Methyl-L-phenylalanine in the chosen solvent at the specified temperature.

Conclusion and Future Perspectives

The solubility of 4-Methyl-L-phenylalanine is a critical parameter that is significantly influenced by its chemical structure. The addition of a methyl group to the phenyl ring of L-phenylalanine drastically reduces its aqueous solubility, a factor that must be carefully considered in its applications. While direct experimental data for this compound is scarce, a comparative analysis with L-phenylalanine provides valuable insights into its expected behavior in response to changes in temperature, pH, and solvent composition.

For researchers and drug development professionals, the generation of precise experimental solubility data for 4-Methyl-L-phenylalanine under various conditions is highly encouraged. Such data will be invaluable for the development of robust formulations, the optimization of synthetic and purification processes, and the accurate prediction of its in vivo behavior.

References

- Zhou, X., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 309(2), 169-173.

- Lu, J., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 43(9), 727-731.

-

PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Official Monographs for Part I / L-Phenylalanine. (n.d.).

- Zhang, S., et al. (2024). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K.

- Gomaa, E. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. International Journal of Applied Chemistry, 10(1), 1-8.

-

PubChem. (n.d.). 4-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sepax-tech.com.cn [sepax-tech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K [article.sapub.org]

The Strategic Incorporation of p-Methyl-L-phenylalanine in Peptide Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptide therapeutics with unnatural amino acids (UAAs) has become a cornerstone of modern drug discovery, offering a powerful strategy to enhance their pharmacological profiles. Among the vast arsenal of available UAAs, p-methyl-L-phenylalanine (p-Me-Phe) has emerged as a subtle yet potent tool for medicinal chemists. This in-depth technical guide provides a comprehensive exploration of the biological activity of p-methyl-substituted phenylalanine derivatives, with a focus on their synthesis, incorporation into peptides, and impact on therapeutic potential. We will delve into the causality behind the experimental choices, provide detailed protocols for synthesis and biological evaluation, and illuminate the molecular mechanisms through which these modifications exert their effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of p-methyl-L-phenylalanine in the design of next-generation peptide-based therapeutics.

Introduction: The Rationale for p-Methyl-L-phenylalanine Incorporation

Peptide-based therapeutics offer high target specificity and potency, but their clinical translation is often hampered by inherent liabilities such as poor metabolic stability, low oral bioavailability, and suboptimal pharmacokinetic properties.[1] The introduction of unnatural amino acids is a key strategy to overcome these limitations.[2] p-Methyl-L-phenylalanine, a conservative modification of the natural amino acid L-phenylalanine, provides a strategic advantage in peptide design. The addition of a methyl group to the para position of the phenyl ring introduces minimal steric bulk while significantly altering the electronic and hydrophobic character of the side chain.

This seemingly minor modification can lead to a cascade of beneficial effects:

-

Enhanced Metabolic Stability: The methyl group can sterically hinder the approach of proteases, slowing the degradation of the peptide and extending its in-vivo half-life.[1]

-

Improved Pharmacokinetics: The increased hydrophobicity imparted by the methyl group can influence the peptide's absorption, distribution, and clearance, potentially leading to improved bioavailability and tissue penetration.[3][4]

-

Modulation of Biological Activity: The altered electronic properties of the aromatic ring can fine-tune the binding affinity and selectivity of the peptide for its biological target. This can lead to enhanced potency or a more desirable signaling profile.[5]

-

Probing Structure-Activity Relationships (SAR): The systematic substitution of phenylalanine with p-methyl-L-phenylalanine provides a valuable tool for understanding the critical interactions between a peptide and its receptor at a molecular level.

This guide will provide the technical insights and practical methodologies necessary to harness these advantages in a drug discovery setting.

Synthesis and Incorporation of p-Methyl-L-phenylalanine

The successful application of p-methyl-L-phenylalanine in peptide-based drug discovery is contingent on its efficient synthesis and incorporation into peptide chains. This section provides a detailed overview of the synthetic strategies for obtaining Fmoc-protected p-methyl-L-phenylalanine and its subsequent use in solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-L-p-methyl-phenylalanine

The most common and practical approach for incorporating unnatural amino acids into peptides via SPPS is through the use of their N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected derivatives. The synthesis of Fmoc-L-p-methyl-phenylalanine is a crucial first step.

Protocol: Synthesis of Fmoc-L-p-methyl-phenylalanine

This protocol outlines the synthesis of Fmoc-L-p-methyl-phenylalanine from L-p-methyl-phenylalanine.

Materials:

-

L-p-methyl-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution: Dissolve L-p-methyl-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Fmoc-Cl Addition: To the chilled (0 °C) solution from step 1, add a solution of Fmoc-Cl (1 equivalent) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 18 hours.[6]

-

Work-up: Add water to the reaction mixture and wash with diethyl ether to remove impurities.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-L-p-methyl-phenylalanine.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Diagram: Synthesis of Fmoc-L-p-methyl-phenylalanine

Caption: Synthesis of Fmoc-L-p-methyl-phenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[7]

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-p-methyl-phenylalanine

This protocol provides a general workflow for the manual synthesis of a peptide containing p-methyl-L-phenylalanine on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-L-p-methyl-phenylalanine)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

OxymaPure® or other base

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine.

-

Amino Acid Coupling:

-

Activate the Fmoc-L-p-methyl-phenylalanine (or other Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., DIC) and a base (e.g., OxymaPure®) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Diagram: SPPS Workflow

Caption: General workflow for Fmoc-based SPPS.

Biological Activity and Applications

The incorporation of p-methyl-L-phenylalanine can have a profound impact on the biological activity of peptides, leading to applications in various therapeutic areas, including oncology and neuroscience.

Anticancer Activity

The enhanced hydrophobicity and metabolic stability conferred by p-methyl-L-phenylalanine can be particularly advantageous in the design of anticancer peptides.[5]

-

Enhanced Membrane Interaction: The increased lipophilicity can promote the interaction of the peptide with the cancer cell membrane, a key step for many cytotoxic peptides.

-

Improved Stability in the Tumor Microenvironment: The tumor microenvironment is rich in proteases. The increased resistance to enzymatic degradation can prolong the peptide's activity at the site of action.

A notable example is the development of phenylalanine-derived compounds as dual inhibitors of MDM2 and MDMX, which are negative regulators of the p53 tumor suppressor.[9] A novel phenylalanine-derived compound, P5, demonstrated nanomolar binding affinity to both targets and exhibited cytotoxicity against several human cancer cell lines, with IC50 values of 30.24 µM and 49.33 µM in PC-3 and MDA-MB-231 cells, respectively.[9] While not a direct example of a p-methyl substituted derivative, this highlights the potential of modified phenylalanine analogs in cancer therapy.

Table 1: Cytotoxicity of a Phenylalanine-Derived Compound

| Cell Line | IC50 (µM) |

| PC-3 (Prostate Cancer) | 30.24 ± 3.85 |

| MDA-MB-231 (Breast Cancer) | 49.33 ± 3.30 |

| Data from a study on a novel phenylalanine-derived compound P5.[9] |

Neurological Applications

The ability of certain peptides to cross the blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders. The incorporation of N-methylated amino acids, including derivatives of phenylalanine, has been shown to enhance membrane permeability.[4] N-methyl phenylalanine-rich peptides have been investigated as potential BBB shuttles for drug delivery to the brain.[1]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and peptide ligands play a crucial role in their regulation.[10][11] The subtle structural changes introduced by p-methyl-L-phenylalanine can be used to fine-tune the interaction of a peptide with its GPCR target, potentially leading to biased agonism or improved antagonist activity. The interaction of peptide ligands with GPCRs is a complex process involving multiple contact points. The aromatic side chain of phenylalanine is often involved in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket. The addition of a methyl group can strengthen these hydrophobic interactions or subtly alter the orientation of the phenyl ring, leading to a change in signaling outcome.

Diagram: Hypothetical GPCR Signaling Modulation

Caption: Simplified GPCR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the impact of incorporating p-methyl-L-phenylalanine on the biological activity of a peptide, a series of well-defined in vitro assays are essential.

Enzyme Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme.[8]

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Peptide inhibitor (with and without p-methyl-L-phenylalanine)

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and peptide inhibitors in the appropriate assay buffer.

-

Serial Dilutions: Perform serial dilutions of the peptide inhibitors to create a range of concentrations.

-

Assay Setup:

-

Add the assay buffer to all wells.

-

Add the peptide inhibitor dilutions to the test wells.

-

Add the enzyme to all wells except the blank.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measure Activity: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value.

Diagram: Enzyme Inhibition Assay Workflow

Caption: Workflow for an enzyme inhibition assay.

Cell Viability (Cytotoxicity) Assay

This protocol describes a common method to assess the cytotoxicity of a peptide using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Peptide (with and without p-methyl-L-phenylalanine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the peptides and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration and determine the IC50 value.

Conclusion

The incorporation of p-methyl-L-phenylalanine into peptide sequences represents a refined and powerful strategy in medicinal chemistry. This seemingly subtle modification can lead to significant improvements in metabolic stability, pharmacokinetics, and biological activity. By understanding the underlying principles and employing the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively leverage the unique properties of p-methyl-L-phenylalanine to design and develop the next generation of innovative and effective peptide-based therapeutics. The continued exploration of such unnatural amino acids will undoubtedly pave the way for new and improved treatments for a wide range of diseases.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Available from: [Link]

-

An Improved Preparation of 4-Hydroxymethyl-L-Phenylalanine. Taylor & Francis. Available from: [Link]

-

Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. ACS Publications. Available from: [Link]

-

Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC. Available from: [Link]

-

Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. MDPI. Available from: [Link]

-

Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. Available from: [Link]

-

Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI. Available from: [Link]

-

Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PMC. Available from: [Link]

-